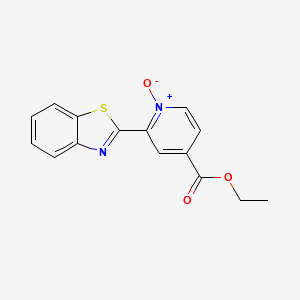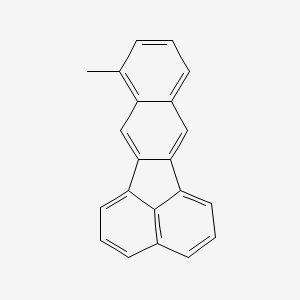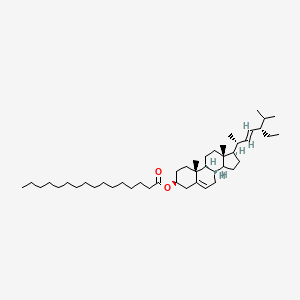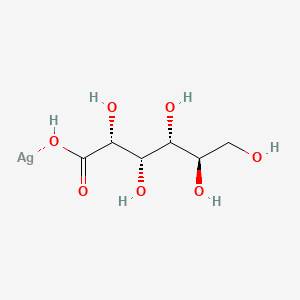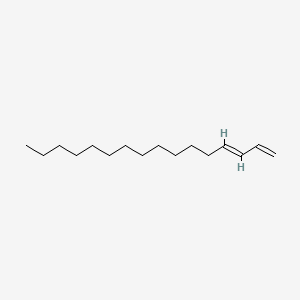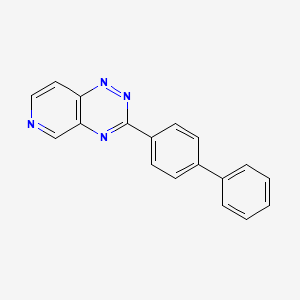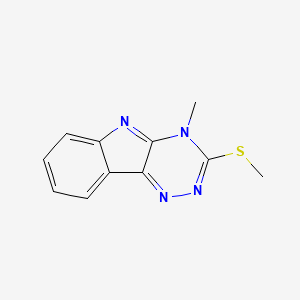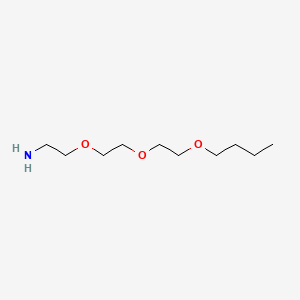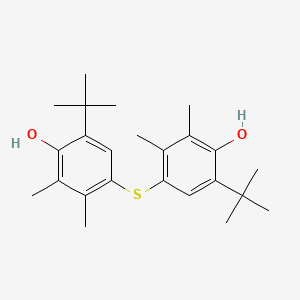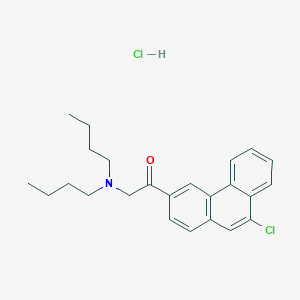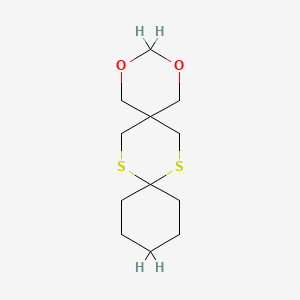
2,4-Dioxa-8,15-dithiadispiro(5.2.5.2)hexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dioxa-8,15-dithiadispiro(5252)hexadecane is a chemical compound with the molecular formula C₈H₁₄O₂S₂ It is known for its unique structure, which includes two oxygen atoms and two sulfur atoms within a spirocyclic framework
Preparation Methods
The synthesis of 2,4-Dioxa-8,15-dithiadispiro(5.2.5.2)hexadecane typically involves the reaction of specific precursors under controlled conditions. One common synthetic route includes the reaction of a diol with a dithiol in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sulfur atoms. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2,4-Dioxa-8,15-dithiadispiro(5.2.5.2)hexadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.
Substitution: The oxygen and sulfur atoms can participate in nucleophilic substitution reactions. Reagents like alkyl halides can be used to introduce new functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,4-Dioxa-8,15-dithiadispiro(5.2.5.2)hexadecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent. Its sulfur-containing structure may contribute to its effectiveness against certain pathogens.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dioxa-8,15-dithiadispiro(5.2.5.2)hexadecane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
2,4-Dioxa-8,15-dithiadispiro(5.2.5.2)hexadecane can be compared with other spirocyclic compounds containing oxygen and sulfur atoms. Similar compounds include:
2,4-Dioxa-8-thiaspiro(5.2.5.2)hexadecane: This compound contains one sulfur atom instead of two, which may affect its reactivity and applications.
2,4-Dioxa-8,15-dithiaspiro(5.2.5.2)octadecane: This compound has a longer carbon chain, which may influence its physical properties and uses.
The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms within a spirocyclic framework, providing distinct chemical and biological properties.
Properties
CAS No. |
183-77-7 |
|---|---|
Molecular Formula |
C12H20O2S2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
11,13-dioxa-7,16-dithiadispiro[5.2.59.26]hexadecane |
InChI |
InChI=1S/C12H20O2S2/c1-2-4-12(5-3-1)15-8-11(9-16-12)6-13-10-14-7-11/h1-10H2 |
InChI Key |
URAUHPSJAQUVFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)SCC3(COCOC3)CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



